molecular formula C15H10O2 B188921 1-Benzofuran-2-yl(phenyl)methanone CAS No. 6272-40-8

1-Benzofuran-2-yl(phenyl)methanone

Cat. No. B188921
CAS RN: 6272-40-8
M. Wt: 222.24 g/mol
InChI Key: DZRJNLPOTUVETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzofuran-2-yl(phenyl)methanone” is a benzofuran derivative . It has been shown to have significant cytotoxicity and anticancer activity, as well as radical scavenging activities .


Synthesis Analysis

Benzofuran derivatives, such as “this compound”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C15H10O2 . The SMILES string representation is O=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 222.24 and its solid form . The InChI key is DZRJNLPOTUVETG-UHFFFAOYSA-N .

Scientific Research Applications

  • Antimicrobial Activity : Benzofuran derivatives have been synthesized and shown to exhibit antimicrobial activity. For instance, a series of (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones demonstrated significant antimicrobial properties (Kenchappa et al., 2016).

  • β-Amyloid Plaque Probes : These compounds have been evaluated as novel probes for β-amyloid plaques, suggesting potential applications in Alzheimer's disease research. Certain derivatives displayed high affinity for Aβ(1-42) aggregates and good brain uptake, indicating their usefulness in detecting β-amyloid plaques in the Alzheimer's disease brain (Cui et al., 2011).

  • Antioxidant and Docking Studies : Some benzofuran derivatives have shown antioxidant properties, supported by docking interaction studies. This indicates their potential in oxidative stress-related therapeutic research (Rashmi et al., 2014).

  • α-Amylase Inhibition and Radical Scavenging : A study found that benzofuran-2-yl(phenyl)methanones were effective α-amylase inhibitors and radical scavengers. They showed significant activities compared to standards like acarbose and ascorbic acid (Ali et al., 2020).

  • Antimitotic Agent : Certain benzofuran-linked compounds have been prepared and tested for antimitotic activity. Specific compounds with electron-donating groups showed good antimitotic activity, indicating potential applications in cancer research (Umesha et al., 2018).

  • SIRT1 Inhibitors : Benzofuran-3-yl(phenyl)methanones have been identified as novel SIRT1 inhibitors. They showed potential in binding the C-pocket of SIRT1 and inhibiting deacetylase activity, which may have implications in aging and metabolic diseases research (Wu et al., 2013).

  • Aromatase Inhibition : Some derivatives of benzofuran-2-yl-(phenyl)-3-pyridylmethanol have shown good to moderate inhibitory activity against aromatase, an enzyme involved in steroid biosynthesis. This suggests potential applications in hormone-related diseases (Saberi et al., 2005).

  • Polymer Chemistry : Benzofuran derivatives have been used in the synthesis of methacrylate polymers, with studies focusing on their dielectric and thermal properties. This has implications in the field of material science (Çelik & Coskun, 2018).

  • CB2 Receptor Agonists : The compound (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, was synthesized for potential applications in studies related to the cannabinoid receptor 2 (CB2) (Luo & Naguib, 2012).

  • Antiproliferative Effects : Benzofuran derivatives have been investigated for their antiproliferative effects and potential to reverse multidrug resistance in cancer cells, highlighting their importance in oncological research (Parekh et al., 2011).

  • Photostabilizing Unit in Dyes : Phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes have been synthesized, showing induced fluorescence properties and enhanced photostability. This has applications in the development of dyes with specific properties (Jadhav et al., 2018).

Future Directions

Benzofuran and its derivatives, including “1-Benzofuran-2-yl(phenyl)methanone”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests promising future directions for the research and development of benzofuran-based compounds.

properties

IUPAC Name

1-benzofuran-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJNLPOTUVETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211802
Record name Methanone, 2-benzofuranylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6272-40-8
Record name 2-Benzoylbenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6272-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, 2-benzofuranylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide prepared from 28 g sodium metal and 500 ml absolute ethanol was added 122 g (1 mole) salicylaldehyde and 200 ml dimethylformamide. The mixture was heated to 80° C. Then 200 g (1 mole) alpha-bromoacetophenone was added in small portions. The mixture was stirred at reflux for 1.5 hours after which the ethanol was distilled. The residue was cooled and partitioned between 750 ml water and 750 ml ethyl acetate. The organic layer was washed twice with 400 ml portions of 1N sodium hydroxide, water (2×300 ml), dried (Na2SO4), concentrated to one-third volume, filtered to remove precipitated product which was washed with ethyl ether to yield 75.8 g of 2-benzoylbenzo(b)furan as pink crystals, m.p. 88°-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-(4-chlorobenzoyl)benzo[b]furan and 2-(4-bromobenzoyl)-benzo [b]furan: ibid., Ghelardoni, M.; Pestellini, V.; Musante, C.: Gazz. Chim. Ital. 99, 1273 (1969);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

24.4 g of salicylaldehyde and 300 ml of ethanol are mixed with 11.6 g of potassium hydroxide. The resulting suspension is agitated at room temperature until the potassium hydroxide is completely dissolved. Subsequently, 31 g of phenacyl chloride are added in portions to the solution, and the batch is heated under stirring in a reflux condenser for 2 hours. The crystals precipitated while cooling down to room temperature are filtered by suction, washed with water, and recrystallized from methanol. Another fraction may be obtained by evaporating the mother liquor. Yield: 70%, colourless crystals.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzofuran-2-yl(phenyl)methanone
Reactant of Route 2
1-Benzofuran-2-yl(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
1-Benzofuran-2-yl(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
1-Benzofuran-2-yl(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Benzofuran-2-yl(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
1-Benzofuran-2-yl(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.